molecular formula C5H3NO4 B053147 2-Nitrofuran-3-carbaldehyde CAS No. 113388-41-3

2-Nitrofuran-3-carbaldehyde

Cat. No.: B053147
CAS No.: 113388-41-3
M. Wt: 141.08 g/mol
InChI Key: ZHBVTFWXCLZIEG-UHFFFAOYSA-N
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Description

2-Nitrofuran-3-carbaldehyde is a heterocyclic organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of both a nitro group and an aldehyde group in the furan ring makes this compound a versatile intermediate in organic synthesis and medicinal chemistry .

Mechanism of Action

Mode of Action

2-Nitrofuran-3-carbaldehyde is a prodrug, meaning it is inactive until metabolized within the bacterial cell . The compound is converted into electrophilic intermediates by bacterial nitroreductases . These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in energy production and genetic material synthesis . By inhibiting the citric acid cycle, the compound disrupts the bacteria’s ability to produce energy . Additionally, by inhibiting the synthesis of DNA, RNA, and protein, the compound prevents the bacteria from replicating and producing essential proteins .

Pharmacokinetics

Nitrofuran compounds are generally known to be well-absorbed and distributed throughout the body . They are metabolized by bacterial nitroreductases and excreted in the urine

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting energy production and the synthesis of essential genetic material and proteins, the compound effectively kills the bacteria or inhibits their growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases in the bacterial cell is crucial for the activation of the compound . Additionally, the continuous exposure of bacteria to nitrofuran compounds in various environmental compartments may lead to the development of resistance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofuran-3-carbaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The key steps involve controlled nitration, purification, and isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrofuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrofuran-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 2-Acetyl-5-nitrofuran
  • Methyl 5-nitrofuran-2-carboxylate

Comparison: 2-Nitrofuran-3-carbaldehyde is unique due to the position of its nitro and aldehyde groups, which confer distinct reactivity and biological activity compared to other nitrofuran derivatives. For example, 5-Nitrofuran-2-carbaldehyde has the nitro group at a different position, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2-nitrofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBVTFWXCLZIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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